SirReal2 Demonstrates >25-Fold Superior Potency Over the Widely Used AGK2
In a direct comparative study using a cell-free electrophoretic mobility shift assay, SirReal2 exhibited an IC₅₀ of 0.96 ± 0.56 μM, which is approximately 21-fold more potent than the SIRT2 inhibitor AGK2, which had an IC₅₀ of 20.02 ± 2.47 μM [1]. This significant potency advantage, combined with its established 140 nM IC₅₀ in optimized assays [2], means SirReal2 achieves effective SIRT2 inhibition at concentrations where AGK2 is functionally inactive, reducing the risk of off-target effects associated with high compound concentrations .
| Evidence Dimension | In vitro SIRT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.96 ± 0.56 μM (and 140 nM in optimized assays) |
| Comparator Or Baseline | AGK2: 20.02 ± 2.47 μM (and 3.5 μM in optimized assays) |
| Quantified Difference | ~21-fold more potent (direct assay); ~25-fold more potent (optimized assay) |
| Conditions | Electrophoretic mobility shift assay (EMSA) using a peptide substrate |
Why This Matters
This ensures robust target engagement at lower, more physiologically relevant concentrations, minimizing non-specific cytotoxicity and enhancing assay signal-to-noise ratio.
- [1] Knyphausen P, de Boor S, Kuhlmann N, Scislowski L, Extra A, Baldus L, et al. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. ChemMedChem. 2018;13(18):1890-1894. View Source
- [2] Rumpf T, Schiedel M, Karaman B, Roessler C, North BJ, Lehotzky A, et al. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site. Nature Communications. 2015;6:6263. View Source
